molecular formula C21H26N4O2 B11141816 N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11141816
M. Wt: 366.5 g/mol
InChI Key: BCBKBPJSXMLPHJ-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl and isopropyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrazolo[3,4-b]pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Coumarin Derivatives: Known for their diverse biological properties and therapeutic potential.

    Thiophene Derivatives: Another class of heterocyclic compounds with significant medicinal chemistry applications.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the pyrazolo[3,4-b]pyridine core and the combination of functional groups. These features contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-13(2)17-12-16(19-14(3)24-25(4)20(19)23-17)21(26)22-11-10-15-8-6-7-9-18(15)27-5/h6-9,12-13H,10-11H2,1-5H3,(H,22,26)

InChI Key

BCBKBPJSXMLPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=CC=C3OC)C

Origin of Product

United States

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